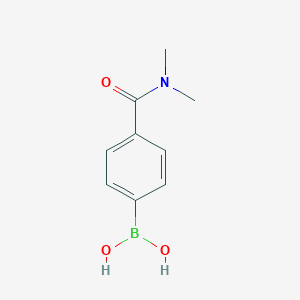

4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(dimethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYYVSIRDJVQJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393109 | |

| Record name | 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405520-68-5 | |

| Record name | 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylcarbamoyl)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, and key applications of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid (CAS No. 405520-68-5). Detailed experimental protocols for its synthesis and a representative application in Suzuki-Miyaura cross-coupling are presented. This document serves as a critical resource for researchers utilizing this versatile reagent in organic synthesis, medicinal chemistry, and materials science.

Core Chemical and Physical Properties

This compound is a solid, amide-functionalized arylboronic acid. Its properties make it a valuable building block in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 405520-68-5 | |

| Molecular Formula | C₉H₁₂BNO₃ | |

| Molecular Weight | 193.01 g/mol | |

| Appearance | Solid | |

| Melting Point | 141-145 °C | |

| Storage Temperature | 2-8°C | |

| Functional Group | Amide, Boronic Acid |

Spectral Data Summary

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Key Identifiers | Reference |

| SMILES | CN(C)C(=O)c1ccc(cc1)B(O)O | |

| InChI | 1S/C9H12BNO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3 | |

| InChI Key | QJYYVSIRDJVQJW-UHFFFAOYSA-N |

Chemical Reactivity and Applications

The primary utility of this compound stems from the reactivity of its boronic acid moiety, making it a cornerstone reagent for carbon-carbon bond formation.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is extensively used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for synthesizing biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials. The dimethylaminocarbonyl group can influence the electronic properties of the molecule and provide a handle for further functionalization.

Other Cross-Coupling Reactions

Beyond the classic Suzuki-Miyaura reaction, this boronic acid can participate in other metal-catalyzed cross-coupling processes. For instance, it can be used in copper-mediated N-arylation reactions to form C-N bonds, a critical transformation in the synthesis of nitrogen-containing heterocycles and other complex molecules.

Role in Drug Discovery and Materials Science

Arylboronic acids are crucial intermediates in pharmaceutical development and the creation of advanced materials like those used in Organic Light-Emitting Diodes (OLEDs). The ability to readily form new C-C and C-N bonds makes this compound a valuable building block for constructing complex molecular architectures with desired biological or photophysical properties.

Caption: Logical relationship between structure and applications.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and its application in a typical cross-coupling reaction.

Synthesis of this compound

This protocol outlines a general method for synthesizing the target compound from a corresponding aryl halide.

Synthesis of 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for obtaining 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the amidation of 4-bromobenzoic acid, followed by a palladium-catalyzed Miyaura borylation. Detailed experimental procedures are provided, alongside a summary of key quantitative data and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key reagents and expected outcomes for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield | Purity |

| 1 | Amidation | 4-Bromobenzoic acid | Thionyl chloride, Dimethylamine | N,N-Dimethyl-4-bromobenzamide | >90% | >98% |

| 2 | Miyaura Borylation | N,N-Dimethyl-4-bromobenzamide | Bis(pinacolato)diboron, PdCl₂(dppf), KOAc | This compound pinacol ester | 70-85% | >95% |

| 3 | Hydrolysis | This compound pinacol ester | Acidic or basic workup | This compound | >90% | >98% |

Experimental Protocols

Step 1: Synthesis of N,N-Dimethyl-4-bromobenzamide

This procedure details the conversion of 4-bromobenzoic acid to its corresponding N,N-dimethylamide via an acyl chloride intermediate.

Materials:

-

4-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylamine solution (e.g., 2 M in THF or 40% in water)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a stirred suspension of 4-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Cool the mixture in an ice bath and slowly add thionyl chloride (1.5 - 2.0 eq).

-

Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 1-2 hours, or until the evolution of gas ceases and the solid dissolves, indicating the formation of 4-bromobenzoyl chloride.

-

Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the crude 4-bromobenzoyl chloride in fresh anhydrous DCM and cool the solution in an ice bath.

-

In a separate flask, prepare a solution of dimethylamine (2.0 - 2.5 eq). If using an aqueous solution, it can be added directly.

-

Slowly add the dimethylamine solution to the stirred acyl chloride solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-4-bromobenzamide.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol describes the Miyaura borylation of N,N-dimethyl-4-bromobenzamide to its corresponding boronic acid pinacol ester, followed by hydrolysis to the final product.

Materials:

-

N,N-Dimethyl-4-bromobenzamide

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

1,4-Dioxane or Dimethyl sulfoxide (DMSO), anhydrous

-

Hydrochloric acid (HCl) for workup

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add N,N-dimethyl-4-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 - 1.5 eq), potassium acetate (2.0 - 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 - 0.05 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane or DMSO via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound pinacol ester.

-

The crude pinacol ester can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

For the hydrolysis to the boronic acid, the pinacol ester is dissolved in a suitable solvent (e.g., acetone or diethyl ether) and stirred with an aqueous acid (e.g., 1M HCl) at room temperature until TLC indicates complete conversion.

-

The boronic acid can then be extracted into an organic solvent, dried, and concentrated to yield the final product, which can be purified by recrystallization.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

An In-depth Technical Guide to 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid (CAS: 405520-68-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document consolidates essential physicochemical data, detailed experimental protocols, and insights into its applications in drug discovery, with a focus on its role as a precursor for bioactive molecules.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 405520-68-5 | [1] |

| Molecular Formula | C₉H₁₂BNO₃ | [1][2] |

| Molecular Weight | 193.01 g/mol | [1] |

| Melting Point | 141-145 °C | [1] |

| Form | Solid | [1] |

| InChI | 1S/C9H12BNO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3 | [1] |

| SMILES | CN(C)C(=O)c1ccc(cc1)B(O)O | [1] |

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, phenylboronic acids, in general, exhibit solubility in polar organic solvents. Phenylboronic acid itself shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4] The solubility of boronic acids is a critical parameter for reaction optimization, purification, and formulation.

Synthesis and Purification

Illustrative Synthesis of a Phenylboronic Acid Pinacol Ester

This protocol describes the synthesis of 4-(hydroxymethyl)phenylboronic acid pinacol ester from 4-(hydroxymethyl)phenylboronic acid and pinacol.[5]

Materials:

-

4-(Hydroxymethyl)phenylboronic acid

-

Pinacol

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate

Procedure:

-

To a stirring solution of 4-(hydroxymethyl)phenylboronic acid (1 equivalent) and pinacol (1.5 equivalents) in anhydrous THF, add sodium sulfate.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Filter the reaction mixture by gravity.

-

Concentrate the filtrate to afford the crude product.

Purification: Purification is typically achieved through silica gel column chromatography. The choice of eluent will depend on the polarity of the specific boronic acid ester. For the illustrative example, a mixture of ethyl acetate and petroleum ether is used.[5]

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. While a complete set of spectra for this specific compound is not publicly available, representative data for similar compounds are presented.

-

¹H NMR: The proton NMR spectrum of a related compound, 4-(Dimethylamino)phenylboronic acid, in DMSO-d6 shows characteristic signals for the aromatic protons and the dimethylamino group.[6]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a variety of bioactive molecules and is particularly important in the development of kinase inhibitors.

Key Building Block for Kinase Inhibitors

This boronic acid serves as a crucial reactant in the preparation of inhibitors for several important kinases, including:

-

Checkpoint kinase 1 (CHK1) inhibitors: (thienopyridine)carboxamides synthesized using this building block have shown activity against CHK1.[1]

-

Mammalian target of rapamycin (mTOR) inhibitors: It is used in the synthesis of [(pyrrolo[2,3-b]pyridinyl)methylene]hydroxybenzofuranones, which act as ATP-competitive inhibitors of mTOR.[1]

-

Insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase inhibitors: Pyrrolopyridines prepared from this starting material have demonstrated inhibitory activity against IGF-1R.[1]

Role in Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality makes this compound an ideal coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many pharmaceutical compounds.

General Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a general procedure for a Suzuki-Miyaura coupling reaction, which can be adapted for use with this compound.[7]

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2-1.5 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Ethanol/Water mixture)

Procedure:

-

In a suitable flask, dissolve the aryl halide and the boronic acid in the chosen solvent.

-

Add an aqueous solution of the base.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst under a positive pressure of the inert gas.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Potential Role in Targeting Cancer Cell Signaling Pathways

Phenylboronic acid derivatives have been shown to inhibit key signaling networks involved in cancer cell migration. Specifically, phenylboronic acid can inhibit the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.[8][9] This inhibition can lead to a decrease in the activity of downstream effectors like ROCKII and a reduction in the phosphorylation of myosin light chain kinase, ultimately arresting cancer cell growth and inhibiting migration.[9] Given its structural similarities, this compound may exhibit similar activities, making it a valuable tool for developing novel anti-cancer therapeutics.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.

Potential Signaling Pathway Inhibition by Phenylboronic Acid Derivatives

Caption: A simplified diagram illustrating the potential inhibition of the Rho GTPase signaling pathway by phenylboronic acid derivatives, leading to reduced cancer cell migration and proliferation.

Safety Information

This compound should be handled with care in a laboratory setting. It is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a versatile and valuable reagent for researchers and professionals in the fields of organic synthesis and drug development. Its utility as a building block for potent kinase inhibitors and its potential to modulate cancer cell signaling pathways underscore its importance in the ongoing quest for novel therapeutics. This guide provides a foundational understanding of its properties and applications, aiming to facilitate its effective use in the laboratory.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

An In-Depth Technical Guide to 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid

Introduction

This compound, also known as 4-(Dimethylcarbamoyl)phenylboronic acid, is a specialized arylboronic acid derivative. Its unique structural features, particularly the dimethylaminocarbonyl group, make it a valuable reagent in organic synthesis. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use and analysis, and visual representations of key chemical pathways and analytical workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

General and Structural Properties

| Property | Value | Reference |

| CAS Number | 405520-68-5 | [1][2] |

| Molecular Formula | C₉H₁₂BNO₃ | [1][2][3] |

| Molecular Weight | 193.01 g/mol | [1][3] |

| Synonyms | (4-(Dimethylaminocarbonyl)phenyl)boronic acid, 4-(Dimethylcarbamoyl)benzeneboronic acid | [1] |

| Appearance | Solid | [1] |

| Functional Group | Amide, Boronic Acid | [1] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 141-145 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

| Purity/Assay | ≥94% | [1] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of the compound. Below are the key identifiers from various spectroscopic techniques.

| Spectroscopic Identifier | Value | Reference |

| InChI | 1S/C9H12BNO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3 | [1] |

| InChI Key | QJYYVSIRDJVQJW-UHFFFAOYSA-N | [1] |

| SMILES String | CN(C)C(=O)c1ccc(cc1)B(O)O | [1] |

Applications in Organic Synthesis

This compound is a versatile reactant primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from an organoboron species and an organohalide.[4][5] Boronic acids like this compound are key reagents in these transformations. The reaction is catalyzed by a palladium(0) complex and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]

This compound serves as a reactant in the preparation of various advanced molecules, including:

-

Selective glucocorticoid receptor agonists.[1]

-

Checkpoint 1 kinase (CHK1) inhibitors, such as (thienopyridine)carboxamides.[1]

-

ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), like [(pyrrolo[2,3-b]pyridinyl)methylene]hydroxybenzofuranones.[1]

-

Inhibitors of insulin-like growth factor-1 receptor tyrosine kinase, such as pyrrolopyridines.[1]

Below is a diagram illustrating the general catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application and analysis of chemical compounds. The following sections outline protocols relevant to the use and analysis of boronic acids.

General Protocol for Suzuki-Miyaura Coupling

While specific reaction conditions may vary, a general procedure for a Suzuki-Miyaura coupling reaction involving a boronic acid is as follows. This protocol is adapted from procedures for similar coupling reactions.[6]

-

Reaction Setup : To a Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv.).

-

Atmosphere Control : Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., Nitrogen or Argon) to remove oxygen.[6]

-

Solvent Addition : Add a degassed solvent mixture (e.g., DMF/water, toluene/ethanol/water) via syringe.[6][7]

-

Reaction Execution : Heat the reaction mixture with stirring to the desired temperature (typically 70-110 °C) and monitor the reaction progress using an appropriate analytical technique such as HPLC or TLC.[6][7]

-

Workup and Purification : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired biaryl compound.[7]

Analytical Protocol: HPLC Analysis of Boronic Acids

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of boronic acids and monitoring reaction progress. A systematic screening protocol can be employed to develop a robust separation method.[8]

-

Sample Preparation : Prepare a stock solution of the boronic acid at a concentration of 1 mg/mL in a suitable solvent. For analysis, create a diluted mixture (e.g., 0.09 mg/mL).[8]

-

HPLC System and Column : Utilize an HPLC system equipped with a PDA detector. A C18 stationary phase column, such as an XSelect™ Premier HSS T3, is often effective for separating boronic acids.[8]

-

Mobile Phase and Gradient : A common mobile phase consists of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile.[9] A typical gradient might be:

-

Start at 5% organic solvent.

-

Linear gradient to 95% organic solvent over ~16 minutes.

-

Hold at 95% for ~3 minutes.

-

Return to 5% and re-equilibrate for ~5 minutes.[8]

-

-

Detection : Monitor the eluent using a PDA detector. For enhanced selectivity and sensitivity with boronic acids, post-column derivatization with a reagent like alizarin can be used, with fluorescence detection (e.g., λexc 469 nm, λem 610 nm).[10][11]

The workflow for developing an HPLC method for boronic acid analysis is depicted below.

Safety and Handling

Proper safety precautions are essential when handling this compound.

Hazard Identification

The compound is classified with the following hazard statements:

-

H315 : Causes skin irritation.[1]

-

H319 : Causes serious eye irritation.[1]

-

H335 : May cause respiratory irritation.[1]

The GHS signal word for this compound is Warning .[1]

Recommended Precautions

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264 : Wash skin thoroughly after handling.[1]

-

P280 : Wear protective gloves/eye protection/face protection.[1]

-

P302 + P352 : IF ON SKIN: Wash with plenty of water.[1]

-

P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Store the compound in a cool, dry, and well-ventilated area at the recommended storage temperature of 2-8°C.[1]

References

- 1. 4-(ジメチルカルバモイル)フェニルボロン酸 ≥94% | Sigma-Aldrich [sigmaaldrich.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. thno.org [thno.org]

- 8. waters.com [waters.com]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Weight of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

This guide provides a detailed overview of the molecular properties of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid, with a primary focus on its molecular weight. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties of this compound

This compound is a specialized organic compound. Its precise molecular weight and other key identifiers are crucial for experimental accuracy and regulatory documentation. The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 193.01 g/mol [1] |

| Molecular Formula | C₉H₁₂BNO₃[1] |

| CAS Number | 405520-68-5[1] |

Methodology for Molecular Weight Determination

The molecular weight of a compound is a fundamental chemical property, representing the mass of one mole of the substance. For this compound, this value is calculated based on its molecular formula, C₉H₁₂BNO₃. The calculation involves summing the atomic weights of each atom present in the molecule.

The process is as follows:

-

Identify the constituent elements: The compound consists of Carbon (C), Hydrogen (H), Boron (B), Nitrogen (N), and Oxygen (O).

-

Count the number of atoms for each element: There are 9 Carbon atoms, 12 Hydrogen atoms, 1 Boron atom, 1 Nitrogen atom, and 3 Oxygen atoms.

-

Multiply the atom count by the standard atomic weight of each element.

-

Sum the results to obtain the final molecular weight.

This calculation provides the theoretical or formula weight of the compound. Experimental verification is typically performed using techniques such as mass spectrometry.

Visualizing the Molecular Composition

The following diagram illustrates the relationship between the elemental composition of this compound and its total molecular weight.

Applications in Research and Development

Phenylboronic acids, including this specific derivative, are of significant interest in medicinal chemistry and organic synthesis. They are versatile building blocks in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds essential in the synthesis of complex organic molecules.[2][3] In drug discovery, boronic acid derivatives have been explored for various therapeutic applications, including the development of enzyme inhibitors and sensors for biological molecules.[4][5][6] The dimethylaminocarbonyl functional group can influence the compound's solubility, reactivity, and binding properties, making it a valuable intermediate for creating novel pharmaceutical agents.[2]

References

- 1. 4-(Dimethylcarbamoyl)phenylboronic acid = 94 405520-68-5 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Dimethylamino)phenylboronic acid = 95.0 28611-39-4 [sigmaaldrich.com]

- 4. japsonline.com [japsonline.com]

- 5. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

An In-depth Technical Guide to 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid: Safety, Handling, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and application of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid, a key building block in modern medicinal chemistry. This document is intended for use by trained professionals in a laboratory setting.

Chemical Identity and Properties

This compound, also known as 4-(Dimethylcarbamoyl)phenylboronic acid, is a substituted phenylboronic acid widely utilized in organic synthesis.[1][2][3][4][5][6] Its utility is particularly notable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 405520-68-5[1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₂BNO₃[2][3][4][5][6] |

| Molecular Weight | 193.01 g/mol [2][3][5][6] |

| Synonyms | (4-(Dimethylaminocarbonyl)phenyl)boronic acid, this compound, 4-(Dimethylcarbamoyl)benzeneboronic acid, 4-Dimethylcarbamoylphenylboronic acid, [4-(N,N-Dimethylaminocarbonyl)phenyl]boronic acid, [4-(N,N-Dimethylcarbamoyl)phenyl]boronic acid[1][3][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder or solid[2] |

| Melting Point | 141-145 °C[3][5] |

| Purity | ≥94%[3][5] |

| Storage Temperature | 2-8°C[2][3][5] |

| InChI | 1S/C9H12BNO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3[3][5] |

| SMILES | CN(C)C(=O)c1ccc(cc1)B(O)O[3][5] |

Safety and Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[3]

Table 3: Hazard Identification and Classification

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation[3][6] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation[3][6] |

Personal Protective Equipment (PPE) and Handling Precautions:

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be readily accessible.[1]

-

Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

-

General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid dust formation.[1]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Protect from light to maintain product quality.[1]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[1]

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily used in the construction of complex molecules for pharmaceutical and materials science applications.[2]

Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction , a Nobel Prize-winning method for forming carbon-carbon bonds.[2] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in biologically active molecules.

This boronic acid derivative is a key reactant in the preparation of:

-

Selective glucocorticoid receptor agonists

-

(Thienopyridine)carboxamides as checkpoint kinase 1 (CHK1) inhibitors [5]

-

ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) [5]

-

Inhibitors of insulin-like growth factor-1 receptor tyrosine kinase [5]

The dimethylcarbamoyl group enhances the compound's reactivity and provides a handle for further functionalization, making it a valuable building block in drug development.[2]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound for the synthesis of a key intermediate in the development of CHK1 inhibitors.

Synthesis of 5-(4-(dimethylcarbamoyl)phenyl)pyrazin-2-amine

This protocol describes the coupling of this compound with 5-bromopyrazin-2-amine.

Materials:

-

This compound

-

5-Bromopyrazin-2-amine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrazin-2-amine (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 5-(4-(dimethylcarbamoyl)phenyl)pyrazin-2-amine.

Visualizations

The following diagrams illustrate the key chemical processes involving this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for the synthesis of a CHK1 inhibitor intermediate.

References

- 1. Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. csfarmacie.cz [csfarmacie.cz]

- 5. researchgate.net [researchgate.net]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document collates qualitative information based on structurally similar compounds and outlines detailed experimental protocols for solubility determination.

Introduction to this compound

This compound is an organic compound featuring a phenylboronic acid core with a dimethylaminocarbonyl substituent. Boronic acids are a critical class of compounds in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. An understanding of their solubility is paramount for optimizing reaction conditions, purification, and formulation in various applications, including drug development.

Compound Properties:

-

Molecular Formula: C₉H₁₂BNO₃[1]

-

Molecular Weight: 193.01 g/mol [1]

-

CAS Number: 405520-68-5[1]

-

Appearance: Typically a solid[1]

Solubility Profile

Qualitative Solubility Data of Structurally Related Phenylboronic Acids:

The following table summarizes the general solubility trends for phenylboronic acid and its derivatives in common organic solvents. This information can serve as a useful guide for solvent selection when working with this compound.

| Solvent Class | Specific Solvents | Expected Solubility of Phenylboronic Acid Derivatives |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High solubility is generally observed.[2][3] Ethers can act as hydrogen bond acceptors, facilitating the dissolution of boronic acids. |

| Ketones | Acetone, 3-Pentanone | High solubility is often reported.[2][3] Similar to ethers, the carbonyl group can engage in hydrogen bonding. |

| Alcohols | Methanol, Ethanol | Generally soluble. The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor. |

| Halogenated Solvents | Chloroform, Dichloromethane | Moderate solubility is typical.[2][3] The polarity of these solvents allows for some interaction with the boronic acid group. |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Expected to be soluble due to the high polarity of these solvents. |

| Hydrocarbons | Hexane, Cyclohexane, Toluene | Low to very low solubility is characteristic.[2][3] The nonpolar nature of these solvents does not favor the dissolution of the polar boronic acid moiety. This property is often exploited for purification.[4] |

| Water | Sparingly soluble to low solubility is common for many phenylboronic acids. The presence of polar substituents can increase water solubility.[3][5] |

Based on the presence of the polar dimethylaminocarbonyl group, this compound is expected to exhibit good solubility in polar organic solvents such as ethers, ketones, and alcohols. Its solubility in nonpolar hydrocarbon solvents is likely to be low.

Experimental Protocol for Solubility Determination: The Dynamic (Synthetic) Method

A standard and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method.[2][3][6] This method relies on observing the temperature at which a solid solute completely dissolves in a solvent at a known composition.

Principle: A heterogeneous mixture of the solute and solvent with a known composition is heated at a controlled rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific concentration.[2][3]

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated digital thermometer or temperature probe

-

Heating/cooling circulator

-

Analytical balance

-

Optional: Luminance probe or laser and photodetector for automated turbidity detection[3][7]

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known mole fraction.[2][6]

-

Heating and Stirring: Begin vigorous stirring of the mixture to ensure homogeneity. Heat the vessel at a slow, constant rate (e.g., 0.1-0.5 °C/minute) using the circulating bath.[2][6]

-

Observation: Continuously monitor the mixture for the disappearance of the last solid particles. The temperature at which the solution becomes completely clear is the solubility temperature.

-

Data Collection: Record the temperature and the corresponding mole fraction of the solute.

-

Repeat: Repeat the procedure for different compositions of the solute and solvent to construct a solubility curve (mole fraction vs. temperature).

Workflow for Dynamic Solubility Determination

Caption: Workflow for determining solubility using the dynamic method.

Factors Influencing Solubility

The solubility of this compound in a given solvent is governed by the interplay between its molecular structure and the properties of the solvent.

-

Polarity: The presence of the polar boronic acid group and the dimethylaminocarbonyl group suggests that polar solvents will be more effective at dissolving this compound.

-

Hydrogen Bonding: The hydroxyl groups of the boronic acid can act as hydrogen bond donors, while the oxygen and nitrogen atoms in both the boronic acid and the amide group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be good solvents.

-

Temperature: Generally, solubility increases with temperature, although the extent of this increase is dependent on the specific solute-solvent system.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, a strong qualitative understanding of its solubility can be derived from the behavior of related phenylboronic acid compounds. It is anticipated to be soluble in polar organic solvents and poorly soluble in nonpolar solvents. For precise quantitative measurements, the dynamic (synthetic) method provides a robust experimental framework. This guide provides researchers and drug development professionals with the foundational knowledge to effectively handle and utilize this compound in their work.

References

- 1. 4-(Dimethylcarbamoyl)phenylboronic acid = 94 405520-68-5 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Dimethylamino)phenylboronic acid CAS#: 28611-39-4 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Synthesis of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid from 4-bromo-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid from 4-bromo-N,N-dimethylbenzamide. The core of this transformation lies in a lithium-halogen exchange reaction, followed by borylation with a suitable boron electrophile. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow. The information herein is intended to equip researchers in organic synthesis and drug development with the necessary knowledge to effectively perform this valuable chemical transformation.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility stems from the presence of both a boronic acid moiety, which readily participates in Suzuki-Miyaura cross-coupling reactions, and a dimethylaminocarbonyl group that can influence the physicochemical properties and biological activity of the target molecules. The synthesis from the readily available 4-bromo-N,N-dimethylbenzamide offers a direct and efficient route to this important intermediate.

The primary synthetic strategy involves a lithium-halogen exchange, a robust and rapid reaction for the formation of organolithium species from organic halides.[1][2] This is followed by the quenching of the generated aryllithium intermediate with an appropriate borate ester, such as triisopropyl borate, to yield the desired boronic acid after acidic workup. Careful control of reaction conditions, particularly temperature, is crucial to ensure high yields and minimize side reactions.

Reaction Scheme

The overall transformation can be depicted as follows:

Data Presentation

Physical and Chemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-bromo-N,N-dimethylbenzamide | C₉H₁₀BrNO | 228.09 | - | - |

| This compound | C₉H₁₂BNO₃ | 193.01 | Solid | 141-145 |

Reagent and Solvent Data

| Reagent/Solvent | Formula | Molarity/Purity | Key Properties |

| 4-bromo-N,N-dimethylbenzamide | C₉H₁₀BrNO | >98% | Starting material |

| n-Butyllithium | C₄H₉Li | 2.5 M in hexanes | Lithiating agent, moisture sensitive |

| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous | Reaction solvent, must be dry |

| Triisopropyl borate | C₉H₂₁BO₃ | >98% | Boron electrophile |

| Hydrochloric acid | HCl | 2 M (aq) | For acidic workup |

| Diethyl ether | (C₂H₅)₂O | Anhydrous | Extraction solvent |

| Brine | NaCl (aq) | Saturated | For washing |

| Magnesium sulfate | MgSO₄ | Anhydrous | Drying agent |

Experimental Protocol

This protocol is a representative procedure based on established methodologies for lithium-halogen exchange and borylation reactions. Researchers should adapt this protocol based on their specific laboratory conditions and scale.

4.1. Materials and Equipment

-

Three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Schlenk line or similar inert atmosphere setup.

-

Syringes and needles for the transfer of anhydrous solvents and reagents.

-

Dry ice/acetone bath for cooling.

-

Standard glassware for workup and purification (separatory funnel, beakers, rotary evaporator, etc.).

-

Silica gel for column chromatography (if necessary).

4.2. Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.

-

Addition of Starting Material: The flask is charged with 4-bromo-N,N-dimethylbenzamide (e.g., 10.0 g, 43.8 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). The solution is stirred until the starting material is fully dissolved.

-

Lithiation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 1.1 eq, 19.3 mL, 48.2 mmol) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq, 12.1 mL, 52.6 mmol) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid (100 mL) at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford this compound as a white to off-white solid.

4.3. Expected Yield and Purity

-

Yield: Typical yields for this type of reaction range from 60% to 85%, depending on the purity of reagents and the strictness of anhydrous conditions.

-

Purity: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. A purity of >95% is generally achievable after proper purification.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

Safety Considerations

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite upon contact with air and reacts violently with water.

-

Anhydrous solvents are essential for the success of the reaction. Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Cryogenic temperatures (-78 °C) are required for the lithiation step. Handle dry ice and acetone with appropriate personal protective equipment (cryogenic gloves, safety glasses).

-

The workup with hydrochloric acid is exothermic and should be performed in an ice bath with caution.

Conclusion

The synthesis of this compound from 4-bromo-N,N-dimethylbenzamide via a lithium-halogen exchange and subsequent borylation is a reliable and efficient method. This guide provides a detailed protocol and essential data to aid researchers in the successful execution of this important transformation. Adherence to anhydrous and anaerobic conditions is paramount for achieving high yields and purity. The resulting boronic acid is a valuable intermediate for the synthesis of a wide range of functional molecules.

References

Spectroscopic and Physicochemical Characterization of 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid (CAS Number: 405520-68-5). The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where boronic acids are of significant interest.

Core Physicochemical Properties

This compound is a substituted arylboronic acid with a molecular formula of C9H12BNO3 and a molecular weight of 193.01 g/mol . It is typically encountered as a solid with a melting point range of 141-145 °C.

| Property | Value | Reference |

| CAS Number | 405520-68-5 | [1] |

| Molecular Formula | C9H12BNO3 | [1] |

| Molecular Weight | 193.01 g/mol | |

| Alternate Name | 4-(Dimethylcarbamoyl)phenylboronic acid | |

| Physical Form | Solid | |

| Melting Point | 141-145 °C | |

| Purity | ≥94% to 95% | [1] |

| SMILES | CN(C)C(=O)c1ccc(cc1)B(O)O | |

| InChI | 1S/C9H12BNO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3 | |

| InChI Key | QJYYVSIRDJVQJW-UHFFFAOYSA-N |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following sections outline the expected spectroscopic characteristics and provide predicted data where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not readily found in the searched literature. For structurally similar compounds, NMR analysis is a primary method for characterization.

Infrared (IR) Spectroscopy

Specific experimental IR spectra for this compound have not been identified in the available resources.

Mass Spectrometry (MS)

While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are presented below. These values are useful for identifying the compound in mass spectrometry analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 194.09830 |

| [M+Na]⁺ | 216.08024 |

| [M-H]⁻ | 192.08374 |

| [M+NH₄]⁺ | 211.12484 |

| [M+K]⁺ | 232.05418 |

| [M+H-H₂O]⁺ | 176.08828 |

| [M+HCOO]⁻ | 238.08922 |

| [M+CH₃COO]⁻ | 252.10487 |

| [M]⁺ | 193.09047 |

| [M]⁻ | 193.09157 |

Data sourced from PubChemLite.[2]

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. These represent standard methodologies for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical, as boronic acids can exhibit different behaviors (e.g., formation of boroxines) depending on the solvent and water content.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire the spectrum using a standard pulse program.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectra to the residual solvent peak.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample to the low µg/mL or ng/mL range for analysis.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

For ESI, the sample is introduced via direct infusion or through a liquid chromatography (LC) system.

-

Calibrate the mass spectrometer using a known standard.

-

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes to observe different adducts.

-

Perform tandem MS (MS/MS) experiments by isolating a parent ion and fragmenting it to obtain structural information.

-

-

Data Processing:

-

Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a novel boronic acid derivative, such as this compound, after its synthesis.

Caption: General workflow for the synthesis and characterization of a boronic acid.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become an indispensable tool in medicinal chemistry and materials science due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants. 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is a valuable building block in this reaction, enabling the introduction of a dimethylcarboxamide-substituted phenyl group. This moiety can influence the pharmacokinetic and pharmacodynamic properties of drug candidates and is a key structural element in various functional materials. These application notes provide detailed protocols and reaction data for the use of this compound in Suzuki-Miyaura coupling reactions.

Data Presentation

The following table summarizes quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data highlights the effects of different catalysts, bases, and solvents on the reaction yield.

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 95 |

| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 88 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF/H₂O | 100 | 12 | 85 |

| 5 | 2-Bromopyridine | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 78 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with this compound.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents)

-

Degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O, DMF/H₂O)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of toluene and water) to the flask via syringe.

-

Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the typical experimental workflow for the synthesis of biaryl compounds using this compound.

Caption: Typical workflow for Suzuki-Miyaura coupling.

The Pivotal Role of 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid in Medicinal Chemistry: Application in the Synthesis of PARP Inhibitors

Introduction

4-(N,N-Dimethylaminocarbonyl)phenylboronic acid has emerged as a crucial building block in medicinal chemistry, primarily owing to its utility in palladium-catalyzed cross-coupling reactions. Its unique structural features make it an ideal coupling partner for the synthesis of complex organic molecules with therapeutic potential. This boronic acid derivative is particularly significant in the development of targeted therapies, most notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. This document provides detailed application notes, experimental protocols, and visualizations of relevant biological pathways and experimental workflows involving this compound.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for cellular processes, including DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, resulting in targeted cell death. This compound serves as a key synthon in the construction of potent PARP inhibitors. The N,N-dimethylaminocarbonyl moiety can play a significant role in the molecule's overall properties, including solubility, metabolic stability, and interaction with the target enzyme.

A prominent example of its application is in the synthesis of Niraparib , an orally active PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[1][2] The synthesis of Niraparib and other related PARP inhibitors often involves a Suzuki-Miyaura cross-coupling reaction where the this compound is coupled with a suitable heterocyclic halide.

Quantitative Data: Inhibition of PARP Enzymes

The following table summarizes the inhibitory activity of Niraparib, a key therapeutic agent synthesized using this compound, against PARP-1 and PARP-2 enzymes.

| Compound | Target | IC50 (nM) | Reference |

| Niraparib | PARP-1 | 3.8 | [1] |

| Niraparib | PARP-2 | 2.1 | [1] |

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. Below is a representative protocol for the coupling of this compound with a generic aryl halide.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or Palladium(II) acetate [Pd(OAc)2] with a suitable phosphine ligand)

-

Base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), or Sodium carbonate (Na2CO3))

-

Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Ethanol and Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a clean, dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Solvent Addition: Add the chosen solvent (e.g., 1,4-dioxane/water 4:1, 5 mL per mmol of aryl halide).

-

Degassing: Seal the flask and degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes. Alternatively, subject the flask to several cycles of vacuum and backfilling with the inert gas.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 0.03-0.05 mmol, 3-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.

Visualizations

PARP Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of PARP enzymes in the DNA damage response, a pathway that is therapeutically targeted by inhibitors synthesized using this compound.

Caption: The PARP signaling pathway in DNA damage repair and its inhibition.

Experimental Workflow for Suzuki-Miyaura Coupling

The diagram below outlines a typical experimental workflow for the synthesis of a biaryl compound using this compound via a Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry, with its application in the synthesis of PARP inhibitors being a prime example of its significance. The ability to efficiently construct complex biaryl structures through Suzuki-Miyaura coupling makes it an indispensable tool for drug discovery and development professionals. The provided protocols and diagrams serve as a guide for researchers looking to utilize this important building block in their synthetic endeavors.

References

Application Notes and Protocols for 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid in organic synthesis, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is a versatile boronic acid derivative utilized in the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. Its N,N-dimethylaminocarbonyl group offers a site for potential hydrogen bonding and can influence the electronic properties of the molecule, making it a valuable building block in medicinal chemistry and materials science. The boronic acid moiety readily participates in transmetalation with palladium catalysts, enabling the coupling with a wide range of organic halides and triflates. Boronic acids, in general, are appreciated for their stability, low toxicity, and the mild reaction conditions under which they can be employed.

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds containing a dimethylcarbamoyl moiety. These structures are of interest in the development of novel pharmaceuticals and functional materials.

Key Applications

-

Suzuki-Miyaura Cross-Coupling Reactions: Formation of C(sp²)–C(sp²) bonds to synthesize substituted biaryl compounds.

-

Drug Discovery and Medicinal Chemistry: Incorporation of the N,N-dimethylcarbamoylphenyl motif into potential therapeutic agents.

-

Materials Science: Synthesis of novel organic materials with specific electronic and photophysical properties.

Experimental Protocols

The following protocols are general guidelines for the Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a typical procedure for the coupling of this compound with an aryl bromide using a palladium catalyst.

Reaction Scheme:

General Suzuki-Miyaura Coupling Reaction.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

-

Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., PPh₃, SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Schlenk flask or reaction vial with a stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask containing a stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and ligand (if required) under a positive flow of inert gas.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5-10 mL).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation:

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 2 | 95 |

| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 |

| 3 | 4-Bromotoluene | Phenylboronic acid | Pd(dppf)Cl₂ (1) | K₃PO₄ | DMF | 90 | 6 | 92 |

| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 90 |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Application Notes and Protocols for Suzuki Reaction using 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid